Cas no 5702-84-1 (N-{4-(4-sulfamoylphenyl)sulfamoylphenyl}acetamide)
N-{4-(4-sulfamoylphenyl)sulfamoylphenyl}acetamide is a sulfonamide-based compound characterized by its dual sulfamoyl functional groups, which enhance its reactivity and binding affinity in pharmaceutical and chemical applications. The acetamide moiety further contributes to its stability and solubility, making it suitable for use in drug development and biochemical research. This compound exhibits potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications, enabling tailored applications in medicinal chemistry. The presence of sulfamoyl groups also suggests utility in designing diuretics or carbonic anhydrase inhibitors. High purity and consistent performance make it a reliable choice for research and industrial processes.
5702-84-1 structure
Product Name:N-{4-(4-sulfamoylphenyl)sulfamoylphenyl}acetamide
CAS No:5702-84-1
MF:C14H15N3O5S2
MW:369.41600060463
CID:335639
PubChem ID:1809402
Update Time:2025-07-02
N-{4-(4-sulfamoylphenyl)sulfamoylphenyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-
- N-{4-(4-sulfamoylphenyl)sulfamoylphenyl}acetamide
- EU-0043268
- SR-01000478684-1
- VU0095165-2
- F3146-4688
- Oprea1_472103
- Oprea1_435888
- AKOS000489343
- SR-01000478684
- N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
- N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide
- N-(4-(N-(4-sulfamoylphenyl)sulfamoyl)phenyl)acetamide
- 5702-84-1
-
- Inchi: 1S/C14H15N3O5S2/c1-10(18)16-11-2-8-14(9-3-11)24(21,22)17-12-4-6-13(7-5-12)23(15,19)20/h2-9,17H,1H3,(H,16,18)(H2,15,19,20)
- InChI Key: IKBKDGPFPCGKQQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C)=O)(NC1C=CC(=CC=1)S(N)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 369.04531293g/mol
- Monoisotopic Mass: 369.04531293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 152Ų
N-{4-(4-sulfamoylphenyl)sulfamoylphenyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3146-4688-2μmol |
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide |
5702-84-1 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3146-4688-5μmol |
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide |
5702-84-1 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3146-4688-10μmol |
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide |
5702-84-1 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3146-4688-20μmol |
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide |
5702-84-1 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3146-4688-1mg |
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide |
5702-84-1 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3146-4688-2mg |
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide |
5702-84-1 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3146-4688-3mg |
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide |
5702-84-1 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3146-4688-4mg |
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide |
5702-84-1 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3146-4688-5mg |
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide |
5702-84-1 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3146-4688-10mg |
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide |
5702-84-1 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
N-{4-(4-sulfamoylphenyl)sulfamoylphenyl}acetamide Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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